2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide
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Overview
Description
2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxazole ring and finally the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The furan and oxazole rings can also participate in binding interactions, stabilizing the compound within the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-carboxamide
- 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-thiol
Uniqueness
What sets 2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, is crucial for its potential therapeutic applications, as it can interact with biological targets in ways that other functional groups cannot.
Properties
CAS No. |
1110988-22-1 |
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Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
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